Product packaging for 5-butyl-1H-indole-2-carboxylic Acid(Cat. No.:CAS No. 383132-43-2)

5-butyl-1H-indole-2-carboxylic Acid

Cat. No.: B2357023
CAS No.: 383132-43-2
M. Wt: 217.268
InChI Key: QNWIFBVZIWKJJC-UHFFFAOYSA-N
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Description

Overview of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole nucleus is a ubiquitous structural motif found in numerous natural products, alkaloids, and synthetic drugs. nih.gov Its presence in essential amino acids like tryptophan underscores its fundamental role in biological systems. In medicinal chemistry, the indole scaffold is revered for its versatility, serving as a template for the development of drugs targeting a wide spectrum of diseases. mdpi.comchemicalbook.com The ability to readily functionalize the indole ring at various positions allows for the fine-tuning of a compound's pharmacological profile, making it an attractive starting point for drug discovery programs. rsc.org

Historically, indole derivatives have been successfully developed into commercial drugs for conditions ranging from cancer (e.g., Vincristine) and hypertension (e.g., Reserpine) to depression (e.g., Amedalin). researchgate.net Contemporary research continues to uncover new applications for indole-based compounds, with studies exploring their potential as antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govchemicalbook.com

Historical Context and Emerging Significance of Indole-2-carboxylic Acid Derivatives

While the broader indole family has a long and storied history in medicinal chemistry, the focused exploration of indole-2-carboxylic acid derivatives is a more recent, yet rapidly advancing, field. Initially, these compounds were often synthesized as intermediates in the creation of more complex molecules. nih.gov However, in recent years, indole-2-carboxylic acids themselves have been identified as possessing significant biological activities.

A notable area of investigation is their potential as inhibitors of HIV-1 integrase, a crucial enzyme in the life cycle of the virus. nih.govnih.gov Studies have shown that the indole-2-carboxylic acid scaffold can effectively chelate the magnesium ions within the enzyme's active site, leading to the inhibition of viral replication. nih.govnih.gov Furthermore, research into their properties has expanded to other areas, including their use as allosteric modulators of cannabinoid receptors and as potential therapeutics for metabolic disorders. google.com

The synthesis of indole-2-carboxylic acid derivatives can be achieved through various methods, with the Fischer indole synthesis and the Hemetsberger–Knittel reaction being common approaches. sci-hub.seacs.org These methods allow for the introduction of a wide range of substituents onto the indole ring, facilitating the exploration of structure-activity relationships (SAR).

Research Trajectory and Current Academic Interest in 5-Butyl-1H-indole-2-carboxylic Acid

The specific compound, this compound, currently occupies a space on the frontier of indole research. While its more extensively studied cousins, such as those with chloro or methoxy (B1213986) groups at the 5-position, have been the subject of numerous investigations, dedicated research on the 5-butyl variant is sparse.

At present, this compound is primarily available through chemical suppliers, indicating its use as a building block in the synthesis of more complex molecules rather than as a well-characterized bioactive agent itself. Information regarding its specific biological activities and detailed physicochemical properties is not widely available in peer-reviewed literature.

However, the existing body of research on 5-substituted indole-2-carboxylic acids provides a valuable framework for predicting the potential significance of the 5-butyl derivative. Structure-activity relationship studies on related compounds have shown that the nature of the substituent at the C5 position can significantly influence biological activity. For instance, in the context of cannabinoid receptor modulation, the presence of an electron-withdrawing group at this position has been shown to be beneficial. nih.gov The introduction of an alkyl group, such as a butyl chain, would alter the lipophilicity and steric profile of the molecule, which could in turn impact its interaction with biological targets.

The current lack of specific research on this compound represents a clear research gap and an opportunity for future investigation. Its synthesis would likely follow established protocols for other 5-alkyl-1H-indole-2-carboxylic acids. Subsequent biological screening could reveal novel activities, contributing to the growing understanding of this important class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B2357023 5-butyl-1H-indole-2-carboxylic Acid CAS No. 383132-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-3-4-9-5-6-11-10(7-9)8-12(14-11)13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWIFBVZIWKJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Butyl 1h Indole 2 Carboxylic Acid and Analogous Indole 2 Carboxylic Acids

Classical and Contemporary Approaches to Indole-2-carboxylic Acid Synthesis

The construction of the indole (B1671886) nucleus has been a subject of intense study for over a century, leading to a rich portfolio of synthetic methods. Several of these are particularly amenable to the preparation of indole-2-carboxylic acids.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most well-known and widely used method for indole synthesis. wikipedia.orgwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and a carbonyl compound like an aldehyde or ketone. wikipedia.orgwikipedia.org To obtain an indole-2-carboxylic acid, pyruvic acid or its esters are commonly employed as the carbonyl component. taylorandfrancis.combyjus.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.org Under acidic conditions, a thermofisher.comthermofisher.com-sigmatropic rearrangement occurs, followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the indole ring. wikipedia.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. wikipedia.org One of the key advantages of the Fischer synthesis is the possibility of a one-pot reaction, where the intermediate arylhydrazone does not need to be isolated. thermofisher.com

Modern variations of the Fischer indole synthesis include the use of microwave irradiation to accelerate the reaction and the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.orgwikipedia.org

Reissert Indole Synthesis Pathways

The Reissert indole synthesis provides a reliable route to indole-2-carboxylic acids starting from an o-nitrotoluene derivative and diethyl oxalate (B1200264). wikipedia.orgchemeurope.com The first step is a condensation reaction, typically promoted by a strong base like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate then undergoes a reductive cyclization to afford the indole-2-carboxylic acid. wikipedia.orgchemeurope.com

Various reducing agents can be employed for the cyclization step, including zinc in acetic acid, ferrous sulfate (B86663) and ammonia, or catalytic hydrogenation. wikipedia.orgresearchgate.net The choice of reducing conditions can be crucial; for instance, catalytic hydrogenation in the presence of platinum may lead to the corresponding ethyl indole-2-carboxylate (B1230498), whereas stronger reducing conditions like zinc in acetic acid tend to yield the carboxylic acid directly. youtube.comorgsyn.org The resulting indole-2-carboxylic acid can be decarboxylated upon heating to yield the parent indole. wikipedia.org

Madelung Indole Synthesis and Modern Adaptations

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium ethoxide. youtube.com While historically significant, the harsh reaction conditions (temperatures often exceeding 200°C) have limited its broad application. youtube.com

However, modern adaptations have made this method more accessible. The use of stronger bases like n-butyllithium allows the reaction to proceed at much lower temperatures, even at room temperature in some cases. youtube.com This modification significantly expands the substrate scope and tolerance of functional groups.

Condensation Reactions for Pyrrole (B145914) Ring Formation

The formation of the pyrrole ring fused to the benzene (B151609) moiety is the cornerstone of indole synthesis. Various condensation strategies have been developed to achieve this. One notable example is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While more commonly associated with pyrrole synthesis in general, with appropriate precursors, it can be adapted for indole ring systems.

More directly applicable to indole-2-carboxylate synthesis are methods that construct the pyrrole ring from an aniline (B41778) derivative. For instance, the reaction of an aniline with an α-haloacetoacetate can lead to an intermediate that, upon cyclization, yields an indole-2-carboxylate.

Reductive Cyclization Strategies

Reductive cyclization is a key step in several indole syntheses, most notably the Reissert synthesis as discussed above. wikipedia.org This strategy generally involves the reduction of a nitro group to an amine, which then undergoes an intramolecular condensation with a suitably positioned carbonyl group to form the pyrrole ring.

Another example is the reductive cyclization of o-nitrostyrene derivatives. While not directly yielding a carboxylic acid at the 2-position without further functionalization, this method highlights the general principle of forming the indole nucleus through the reduction of a nitro group and subsequent cyclization.

Specific Synthetic Routes for 5-Butyl-1H-indole-2-carboxylic Acid

Based on the general methodologies described, a plausible and efficient synthesis of this compound can be devised. The Fischer indole synthesis represents a direct and high-yielding approach.

The proposed synthesis would commence with the reaction of 4-butylphenylhydrazine with pyruvic acid. The 4-butylphenylhydrazine can be prepared from commercially available 4-butylaniline (B89568) via diazotization followed by reduction. The condensation of 4-butylphenylhydrazine with pyruvic acid, typically in a suitable solvent like ethanol (B145695) and in the presence of an acid catalyst such as sulfuric acid or polyphosphoric acid, would lead to the formation of the corresponding hydrazone. Subsequent heating of this intermediate would induce the thermofisher.comthermofisher.com-sigmatropic rearrangement and cyclization, followed by elimination of ammonia to afford the desired this compound.

Alternatively, the Reissert indole synthesis could be employed. This would start with 4-butyl-1-nitrotoluene. Condensation with diethyl oxalate in the presence of a strong base like potassium ethoxide would yield ethyl 2-(4-butyl-2-nitrophenyl)-2-oxoacetate. Reductive cyclization of this intermediate, for instance using zinc dust in acetic acid, would furnish this compound. The initial starting material, 4-butyl-1-nitrotoluene, can be synthesized by nitration of butylbenzene.

The table below outlines a comparison of the starting materials for these two proposed routes.

Synthetic RouteStarting Material 1Starting Material 2Key Reagents
Fischer Indole Synthesis 4-ButylphenylhydrazinePyruvic acidAcid catalyst (e.g., H₂SO₄, PPA)
Reissert Indole Synthesis 4-Butyl-1-nitrotolueneDiethyl oxalateStrong base (e.g., KOEt), Reducing agent (e.g., Zn/HOAc)

Both routes are well-established and offer a reliable pathway to the target compound, with the Fischer indole synthesis often being more direct if the corresponding hydrazine (B178648) is readily available.

Functionalization of Precursor Indoles at Position 5

Classical Indole Syntheses from Substituted Anilines: Many well-established indole syntheses start with substituted anilines, allowing for the direct incorporation of the C5-substituent. To synthesize the target compound, one would typically start with a p-butylaniline derivative.

Fischer Indole Synthesis: This is a widely used method involving the acid-catalyzed rearrangement of an arylhydrazone. luc.edursc.org For the synthesis of a 5-butyl indole derivative, 4-butylaniline would first be converted to its corresponding hydrazine. This hydrazine is then reacted with a pyruvate (B1213749) derivative (e.g., pyruvic acid or ethyl pyruvate) to form the phenylhydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst (e.g., H₂SO₄, ZnCl₂, or polyphosphoric acid) induces cyclization and elimination of ammonia to form the 5-butylindole ring. rsc.orgnumberanalytics.com The choice of acid catalyst is crucial and can significantly impact the reaction yield. rsc.org

Reissert Indole Synthesis: This method provides a direct route to indole-2-carboxylic acids. wikipedia.orgresearchgate.net The synthesis starts with the condensation of an ortho-nitrotoluene with diethyl oxalate. For a 5-butyl derivative, the starting material would be 4-butyl-2-nitrotoluene. This is condensed with diethyl oxalate in the presence of a base like potassium ethoxide. The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization using reagents such as zinc in acetic acid or catalytic hydrogenation to yield this compound. wikipedia.orgresearchgate.net

Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction offers a versatile method for preparing polysubstituted indoles. wikipedia.orgub.edu A 4-butyl-2-iodoaniline (B3000037) can be coupled with a disubstituted alkyne in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. wikipedia.orgub.edu While this method is powerful, it typically yields 2,3-disubstituted indoles. To obtain a 2-carboxylic acid, the alkyne would need to bear a suitable functional group that can be later converted to a carboxylic acid.

Nenitzescu Indole Synthesis: This reaction forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com While not a direct route to 5-butylindoles, it exemplifies a method where the C5 substituent is determined by the starting quinone.

Direct Functionalization of the Indole Ring: An alternative approach is to introduce the butyl group onto a pre-existing indole ring, typically a 5-haloindole-2-carboxylate, via cross-coupling reactions.

Suzuki Coupling: A 5-bromo-1H-indole-2-carboxylate can be coupled with butylboronic acid or a derivative in the presence of a palladium catalyst and a base to form the C-C bond at the C5 position. nih.gov This is a powerful and common method for late-stage functionalization.

Buchwald-Hartwig Amination: While used for C-N bond formation, the principles of palladium-catalyzed cross-coupling are relevant. researchgate.netwikipedia.orgrsc.org These reactions highlight the utility of palladium catalysis in functionalizing specific positions on the indole ring, provided a suitable halide is present. nih.govnih.gov

Friedel-Crafts Acylation/Alkylation: Direct Friedel-Crafts alkylation of the indole benzene ring can be challenging due to poor regioselectivity and potential side reactions on the pyrrole ring. However, acylation followed by reduction offers a more controlled alternative. For instance, Friedel-Crafts acylation of an indole-2-carboxylate with butyryl chloride would preferentially occur at the C3 position but can be directed to the C5 position under certain conditions or with appropriate protecting groups. The resulting ketone is then reduced to the butyl group.

Carboxylic Acid Formation at Position 2

The introduction of the carboxylic acid group at the C2 position is a defining feature of the target molecule. Several synthetic routes achieve this directly.

Reissert Synthesis: As previously mentioned, the Reissert synthesis is a premier method for directly obtaining indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate, followed by reductive cyclization. wikipedia.orggoogle.com

Hemetsberger-Knittel Synthesis: This method involves the thermal or base-catalyzed rearrangement of α-azido-cinnamic esters, which are prepared by Knoevenagel condensation of an aromatic aldehyde with an α-azido ester. acs.org To obtain the target compound, one might start with 4-butylbenzaldehyde, condense it with methyl 2-azidoacetate, and then induce cyclization to form methyl 5-butyl-1H-indole-2-carboxylate, which is subsequently hydrolyzed. acs.org

Direct C-H Carboxylation: Modern methods allow for the direct carboxylation of the indole C2-H bond. This can be accomplished by deprotonation at the C2 position using a strong base (lithiation), followed by quenching the resulting anion with carbon dioxide (CO₂). researchgate.netresearchgate.net The use of a combined Brønsted base system, such as LiO-tBu/CsF/18-crown-6, has been reported to facilitate the carboxylation of indole derivatives at the C2 position under a CO₂ atmosphere. researchgate.net This approach is highly atom-economical but requires a precursor that is already substituted at the C5 position.

From Precursors via Classical Syntheses: The Fischer indole synthesis, when conducted with pyruvic acid phenylhydrazone, directly yields an indole-2-carboxylic acid. researchgate.netorgsyn.org The reaction between a 4-butylphenylhydrazone and pyruvic acid would be a direct route to this compound.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Key factors include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.comresearchgate.net

Catalyst Selection: In the Fischer indole synthesis, the choice between Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, FeCl₃) can dramatically affect the outcome. rsc.org For cross-coupling reactions to introduce the butyl group, the palladium catalyst and, crucially, the phosphine (B1218219) ligand must be carefully selected to ensure efficient coupling. researchgate.netwikipedia.org For instance, sterically hindered ligands like tBuXPhos have shown high efficacy in Buchwald-Hartwig aminations. rsc.org

Solvent Effects: The polarity of the solvent can influence reaction rates and selectivity. In the Nenitzescu synthesis, highly polar solvents have been shown to give the best performance. wikipedia.org Microwave-assisted synthesis in ionic liquids has also been reported as an efficient method for producing indole-2-carboxylic acid esters, offering advantages like high yields and short reaction times. researchgate.net

Temperature and Reaction Time: Careful control of temperature is often necessary. For example, in some Fischer syntheses, specific temperatures are required to favor the desired indole product over side products. rsc.org Microwave irradiation is increasingly used to accelerate reactions and improve yields by enabling rapid and uniform heating. researchgate.netacs.org

The following table summarizes the optimization of conditions for related indole syntheses, providing insights applicable to the target compound.

Reaction TypeStarting MaterialsCatalyst/ReagentsSolventConditionsYieldReference
Fischer Indole Synthesis Phenylhydrazone of ketonep-toluenesulfonic acidtert-butanol80 °C47% rsc.org
Reissert Synthesis o-Nitrotoluene, Diethyl oxalate1. KOC₂H₅2. Zn, Acetic AcidEthanol, EtherReflux, then reduction41-44% (ester) orgsyn.org
Microwave-Assisted Synthesis 2-Halo aryl aldehyde, Ethyl isocyanoacetateCuI, [bmim]OHIonic Liquid100 W, 50 °Cup to 97% researchgate.net
C-H Carboxylation 3-Substituted Indole, CO₂LiO-tBu, CsF, 18-crown-6-Ambient- researchgate.net
Buchwald-Hartwig Amination 5-Bromoindole, AnilineL-Pd-G₁Water65 °C, 16 h85% rsc.org

This table is interactive and can be sorted by column.

Isolation and Purification Techniques for this compound

After the synthesis is complete, the crude product must be isolated and purified to obtain this compound of high purity.

Precipitation and Filtration: Often, the initial isolation step involves quenching the reaction mixture, for example, by adding water or adjusting the pH, to precipitate the crude product. orgsyn.orgtandfonline.com The solid is then collected by filtration.

Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). The deprotonated carboxylate salt will move to the aqueous layer, leaving neutral impurities behind in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to re-precipitate the pure carboxylic acid, which can be collected by filtration.

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at low temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. For indole-2-carboxylic acids, solvents like ethanol, ethyl acetate (B1210297), or mixtures with water or hexanes can be effective. orgsyn.orggoogle.com

Chromatography: If recrystallization is insufficient, column chromatography is a powerful purification technique. The crude mixture is passed through a stationary phase (typically silica (B1680970) gel) using a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the silica gel. acs.org

Purification via Salt Formation: A specific method for purifying indole-2-carboxylic acid involves its conversion to a salt. A patent describes dissolving the crude acid in an organic solvent like ethyl acetate and adding triethylamine (B128534). google.com The triethylamine salt of the indole-2-carboxylic acid precipitates and can be isolated by filtration. This salt is then dissolved in water, and the pH is carefully adjusted. Impurities may precipitate at different pH values, while the pure indole-2-carboxylic acid precipitates at its isoelectric point, allowing for effective purification. google.com

Structure Activity Relationship Sar Studies of 5 Butyl 1h Indole 2 Carboxylic Acid Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of 5-butyl-1H-indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors is significantly modulated by the nature and position of various substituents on the indole (B1671886) core. Understanding these relationships is crucial for the rational design of more potent and effective therapeutic agents.

Role of the Alkyl Chain at Position 5

While specific studies focusing exclusively on a 5-butyl substituent are not extensively detailed in the available literature, the influence of substituents at the C5 position of the indole ring has been investigated. In one study, the introduction of a halogenated benzene (B151609) or a pyrazine (B50134) group at the 5-position via an amide bond resulted in compounds with improved strand transfer inhibitory effects compared to the unsubstituted parent compound. nih.gov For instance, a derivative with a pyrazine moiety at C5 showed an IC₅₀ of 11.67 μM. nih.gov This suggests that the 5-position can accommodate substituents that may engage in additional interactions with the enzyme or the viral DNA.

Effects of Modifications at Position 3 on Pharmacological Efficacy

The C3 position of the indole-2-carboxylic acid scaffold has been identified as a key site for modification to enhance pharmacological efficacy. Research has shown that introducing a "long branch" at this position can significantly improve the inhibitory activity against HIV-1 integrase. nih.govnih.gov This is attributed to the substituent extending into a hydrophobic cavity near the active site of the integrase enzyme, leading to improved interactions. nih.govnih.gov

For example, the introduction of a long-chain p-trifluorophenyl or o-fluorophenyl group at the C3 position of an indole core resulted in a 5.3-fold and 6.5-fold improvement in activity, respectively. nih.gov Molecular docking studies of a derivative with a lengthened C3 group revealed hydrophobic interactions with Pro142 and the formation of three hydrogen bonds with Tyr143 and Asn117, which significantly enhanced adhesion within the hydrophobic chamber. nih.gov One highly optimized derivative, compound 20a, which features a long branch at C3, exhibited a remarkable IC₅₀ value of 0.13 μM. nih.govnih.gov

CompoundC3 SubstituentHIV-1 Integrase IC₅₀ (μM)
Parent Compound H>50
15 p-trifluorophenyl1.29
18 o-fluorophenyl1.05
20a Long branch0.13

Data sourced from a study on indole-2-carboxylic acid derivatives. nih.gov

Contribution of the Carboxylic Acid Group at Position 2 to Ligand-Target Interactions

The carboxylic acid group at the C2 position is a cornerstone of the pharmacophore for this class of HIV-1 integrase inhibitors. mdpi.comnih.govnih.gov This functional group plays a critical role in the chelation of two divalent magnesium ions (Mg²⁺) that are essential for the catalytic activity of the integrase enzyme. nih.govnih.govrsc.org This bis-bidentate chelation with the metal cofactors within the active site is a key molecular interaction that leads to the inhibition of the strand transfer process. nih.gov

The necessity of the free carboxylic acid was demonstrated in a study where esterification of this group led to a loss of inhibitory activity. nih.gov Subsequent hydrolysis of the ester to restore the carboxylic acid resulted in the recovery of the inhibitory effect, with one such compound showing an IC₅₀ of 10.55 μM. nih.gov This underscores the indispensable nature of the C2-carboxylic acid for the mechanism of action of these inhibitors.

SAR Elucidation for Specific Biological Targets

The development of this compound derivatives has been primarily focused on their potential as inhibitors of a specific and crucial enzyme in the HIV-1 life cycle.

Structure-Activity Relationship for HIV-1 Integrase Inhibition

The collective SAR findings for indole-2-carboxylic acid derivatives point towards a clear strategy for optimizing their HIV-1 integrase inhibitory activity. A potent inhibitor based on the this compound scaffold would likely possess the following features:

An unsubstituted C2-carboxylic acid: Essential for chelating the Mg²⁺ ions in the enzyme's active site.

A 5-butyl group: To provide hydrophobic interactions within a corresponding pocket of the enzyme.

A "long branch" substituent at the C3 position: To extend into and interact with a nearby hydrophobic cavity, significantly enhancing binding affinity.

Potential for a halogenated phenyl group at the C6 position: While not the primary focus of this article, it is noteworthy that introducing a halogenated benzene ring at C6 has been shown to improve activity through π-π stacking interactions with the viral DNA. rsc.org

The optimization of these structural features in concert is key to developing highly potent HIV-1 integrase inhibitors based on the this compound framework.

Structural Modulations for Cannabinoid Receptor Type 1 (CB1) Allosteric Modulation

The indole-2-carboxamide framework is a viable template for developing allosteric modulators of the Cannabinoid Receptor Type 1 (CB1). acs.org SAR studies have revealed that specific structural features are critical for modulating the binding affinity (K_B) and cooperativity (α) of these compounds. The prototypical allosteric modulator, ORG27569, serves as a key reference for these studies. acs.orgnih.gov

Key SAR findings for indole-2-carboxamide derivatives as CB1 allosteric modulators include:

Indole C5-Position: An electron-withdrawing group at the C5-position of the indole ring, such as a chloro or fluoro group, is beneficial for activity. acs.orgnih.gov

Indole C3-Position: The length of the alkyl chain at the C3-position significantly impacts allosteric parameters. acs.org For instance, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide was identified with a K_B of 89.1 nM, one of the lowest recorded for a CB1 allosteric modulator. acs.org Another potent modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, exhibited a strikingly high binding cooperativity (α) of 24.5. acs.org

Amide Linker: The carboxamide functionality at the C2-position is essential. Replacing the amide with an ester group was found to abolish the positive allosteric modulatory effect on agonist binding. nih.gov

Phenethyl Moiety: The nature of the substituent on the terminal phenyl ring B and the length of the linker between the amide and this ring are important. Optimal substituents at the para-position of the phenyl ring include dimethylamino and piperidinyl groups. nih.govwikipedia.org

A robust CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified with an equilibrium dissociation constant (K_B) of 167.3 nM and a high binding cooperativity factor (α) of 16.55. wikipedia.org These modulators, while enhancing agonist binding, act as antagonists of agonist-induced G-protein coupling. acs.orgwikipedia.org

Table 1: SAR of Indole-2-Carboxamide Derivatives as CB1 Allosteric Modulators Data sourced from multiple studies. acs.orgwikipedia.org

CompoundIndole C3-SubstituentIndole C5-SubstituentPhenyl-Ring B AmineK_B (nM)Cooperativity (α)
12dPropylChloroDimethylamino259.324.5
11jPentylChloroDimethylamino167.316.55
12fHexylChloroDimethylamino89.1-
ORG27569EthylChloroPiperidinyl--

SAR for Anti-Trypanosoma cruzi Activity

Derivatives of 1H-indole-2-carboxamide have been identified as active agents against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov SAR exploration has focused on substitutions at the 5-position of the indole core.

Initial high-content screening identified hits with an indole core that showed moderate potency and good selectivity against the parasite. nih.gov Further optimization revealed key structural requirements for activity:

Indole C5-Position: Small, aliphatic, electron-donating groups (EDG) at this position are favored for potency. nih.govnih.gov Compounds with methyl, cyclopropyl (B3062369), or ethyl groups demonstrated moderate to good activity (pEC50 between 5.4 and 6.2). nih.govnih.gov In contrast, analogues featuring electron-withdrawing groups (EWG) like halogens (chloro, fluoro) or a trifluoromethyl group were found to be inactive. nih.govnih.gov

Amide Moiety: The right-hand side (RHS) of the molecule, specifically the amide portion, was also explored. For instance, ethyl and cyclopropyl analogues (compounds 37 and 39) with a cyclopropyl group at the 5' position showed potent activity with pEC50 values of 6.9 and 6.2, respectively. nih.govnih.gov

This SAR indicates a clear preference for small, electron-rich substituents at the C5 position of the indole ring for achieving significant anti-T. cruzi activity.

Table 2: SAR of 5-Substituted Indole Derivatives for Anti-T. cruzi Activity Data from in vitro studies against intracellular T. cruzi amastigotes. nih.govnih.gov

CompoundIndole C5-SubstituentActivity (pEC50)
1 & 2Methyl5.4 - 6.2
3 & 4Cyclopropyl5.4 - 6.2
5Ethyl>5.4
6 & 7Methoxy (B1213986)5.4 - 6.2
8 & 9Halogen (F, Cl)< 4.2 (Inactive)
10Trifluoromethyl< 4.2 (Inactive)

SAR for N-Methyl-D-Aspartate (NMDA) Receptor Glycine (B1666218) Site Antagonism

The core structure of indole-2-carboxylic acid (I2CA) is a specific and competitive antagonist at the glycine modulatory site of the N-Methyl-D-Aspartate (NMDA) receptor. The potentiation of NMDA-gated currents by glycine is effectively inhibited by I2CA.

The fundamental SAR for this activity resides in the indole-2-carboxylic acid moiety itself. This structure acts as a glycine antagonist, and in environments with low glycine concentrations, it can completely block the response to NMDA, indicating that NMDA activation requires glycine co-agonism. While extensive SAR studies on substituted I2CA derivatives for this specific target are not detailed in the provided search results, the unsubstituted parent compound establishes the pharmacophore. The carboxylic acid group at the C2 position and the indole nucleus are the essential features for this antagonism. The influence of a butyl group at the C5-position on this specific activity has not been explicitly documented in the sourced literature.

Structure-Activity Relationships in Cysteinyl Leukotriene Receptor Antagonism

The indole-2-carboxylic acid moiety has been identified as a unique and essential component in a novel class of selective antagonists for the Cysteinyl Leukotriene Receptor 1 (CysLT1). acs.orgwikipedia.org CysLT1 antagonists are used in the treatment of asthma and allergic rhinitis. nih.gov

A high-throughput screening campaign identified an indole derivative that led to the development of highly potent CysLT1 antagonists. acs.orgwikipedia.org The SAR studies revealed several critical structural elements for high-affinity binding and antagonism:

Indole-2-carboxylic Acid Moiety: This group is considered an essential component for activity, distinguishing this class from other known CysLT1 antagonists like montelukast (B128269) or zafirlukast. acs.orgwikipedia.org

Indole C3-Position: Introduction of an α,β-unsaturated amide moiety at the C3 position of the indole ring was found to be an important factor for potent activity. acs.orgwikipedia.org

Indole Ring Substitution: Studies comparing substituted and unsubstituted indole rings found that derivatives with no substituents on the indole ring were generally better than those containing chlorine atoms. wikipedia.org

Side Chain: A large, hydrophobic (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group, similar to that found in montelukast, is crucial for potent antagonism. acs.orgwikipedia.org

The most potent compound identified in this series, 17k , incorporates these features and demonstrated significantly higher potency than montelukast in in vitro assays, with an IC50 value of 5.9 nM for CysLT1. wikipedia.orgnih.gov

Table 3: SAR of Indole-2-Carboxylic Acid Derivatives as CysLT1 Antagonists Data sourced from ACS Med Chem Lett. 2016. wikipedia.orgnih.gov

CompoundKey Structural FeaturesCysLT1 Antagonist Activity (IC50, µM)
Hit Compound 1Indole-2-carboxylic acid with (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group0.66
Compound 2Unsubstituted indole ring, ester bond in linker> Compound 1
Compound 17aUnsubstituted indole ring, amide bond in linker> Compound 1
Compound 17k7-methoxy on indole, α,β-unsaturated amide at C30.0059

Biological Activities and Preclinical Pharmacological Investigations of 5 Butyl 1h Indole 2 Carboxylic Acid

Antiviral Properties and Mechanisms

The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on its ability to inhibit the HIV-1 integrase enzyme, a critical component of the viral replication cycle.

Inhibition of HIV-1 Integrase Strand Transfer Activity

Derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer step of HIV-1 integrase. nih.gov This inhibition is a key mechanism for disrupting the virus's ability to integrate its genetic material into the host cell's DNA. nih.gov In one study, a derivative of indole-2-carboxylic acid, compound 17a , demonstrated a marked inhibitory effect on integrase, with a half-maximal inhibitory concentration (IC50) value of 3.11 μM. nih.govrsc.org Further structural optimizations led to the development of another derivative, 20a , which exhibited a significantly increased integrase inhibitory effect, with an IC50 value of 0.13 μM. nih.gov The parent compound, indole-2-carboxylic acid, was also found to inhibit the integration of viral DNA with an IC50 of 32.37 μM. nih.gov

Table 1: HIV-1 Integrase Strand Transfer Inhibitory Activity

Compound IC50 (μM)
Indole-2-carboxylic acid 32.37 nih.gov
Derivative 17a 3.11 nih.govrsc.org
Derivative 20a 0.13 nih.gov

Molecular Basis of Integrase-Targeted Antiviral Action

The antiviral action of indole-2-carboxylic acid derivatives is rooted in their specific interactions with the active site of the HIV-1 integrase enzyme. Molecular docking studies have revealed that the indole (B1671886) nucleus and the 2-carboxyl group of these compounds chelate with the two magnesium ions (Mg2+) present within the enzyme's active site. nih.govnih.gov This interaction is a critical feature for potent integrase inhibitors. nih.gov

Binding mode analysis has further elucidated the structure-activity relationship. For instance, the introduction of a C6-halogenated benzene (B151609) ring in derivative 17a was shown to effectively bind with the viral DNA through a π–π stacking interaction. nih.govrsc.org In the case of the more potent derivative 20a , the presence of a long branch on the C3 position of the indole core allows for enhanced interaction with a hydrophobic cavity near the active site, specifically with amino acid residues Tyr143 and Asn117. nih.gov These findings underscore the potential of the indole-2-carboxylic acid scaffold as a template for designing novel HIV-1 integrase strand transfer inhibitors. nih.govnih.gov

Modulation of Neurological Receptor Systems

In addition to its antiviral properties, the indole-2-carboxylic acid structure has been investigated for its ability to modulate various neurological receptor systems. These investigations have revealed its potential as an allosteric modulator, an antagonist at a key receptor site, and a potential agonist for a transient receptor.

Antagonism at the NMDA Receptor Glycine (B1666218) Site

Indole-2-carboxylic acid has been demonstrated to act as a specific and competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is a crucial component in excitatory synaptic transmission, and its activity is potentiated by the amino acid glycine, which binds to an allosteric site on the receptor complex. nih.gov By competitively inhibiting the potentiation by glycine, indole-2-carboxylic acid can effectively block the NMDA-gated current, particularly in environments with low glycine concentrations. nih.gov This suggests that the presence of glycine is essential for the activation of the NMDA receptor channel. nih.gov

Potential as Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist

The indole-2-carboxamide scaffold has also been explored for its potential to act as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1). mdpi.com TRPV1 is a non-selective cation channel that plays a significant role in the sensation of pain and inflammation. mdpi.comnih.gov While the natural TRPV1 agonist capsaicin (B1668287) has been extensively studied, researchers are seeking novel scaffolds with improved properties. mdpi.com

Inspired by the structure of capsaicin, two series of indole-2-carboxamides were synthesized and evaluated for their ability to modulate TRPV1. mdpi.com Certain derivatives showed promise as TRPV1 ligands. For instance, N-(4-hydroxyphenyl)-1H-indole-2-carboxamide (5a ) was found to be a TRPV1 agonist with moderate efficacy and an EC50 value of 2.3 µM. mdpi.com Further investigation into a series of N-methylindole derivatives yielded more potent compounds, with 6g emerging as a particularly interesting candidate, displaying high efficacy and a low nanomolar EC50 value of 0.0365 µM. mdpi.com

Table 3: TRPV1 Agonist Activity

Compound EC50
5a 2.3 µM mdpi.com
6g 0.0365 µM mdpi.com

Anti-Inflammatory and Immunomodulatory Effects

The cysteinyl leukotrienes (CysLTs), which include leukotriene C4, D4, and E4, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory conditions such as asthma and allergic rhinitis. nih.govnih.gov Their effects are mediated through at least two G protein-coupled receptors, CysLT1 and CysLT2. nih.gov The CysLT1 receptor, in particular, is a key target for therapeutic intervention as it mediates most of the pathophysiological effects of CysLTs in asthma. nih.gov Several selective CysLT1 antagonists, including montelukast (B128269), zafirlukast, and pranlukast, are clinically used for the management of bronchial asthma and allergic rhinitis. nih.govwikipedia.org

While direct experimental data on 5-butyl-1H-indole-2-carboxylic acid as a CysLT receptor antagonist is not extensively documented in the reviewed literature, the 1H-indole-2-carboxylic acid scaffold serves as a foundational structure for the development of novel CysLT1 antagonists. Research into 3-substituted 1H-indole-2-carboxylic acid derivatives has led to the identification of highly potent and selective CysLT1 antagonists. For instance, the compound 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) demonstrated significant potency and selectivity for the CysLT1 receptor, as detailed in the table below. nih.gov

Table 1: In Vitro Activity of Indole-2-carboxylic Acid Derivative 17k at CysLT Receptors

Compound CysLT1 IC50 (µM) CysLT2 IC50 (µM) Selectivity Index (CysLT2 IC50 / CysLT1 IC50)

Data sourced from a study on 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 selective antagonists. nih.gov

The high potency and selectivity of such derivatives underscore the potential of the indole-2-carboxylic acid core, including substituted variants like this compound, for the design of new anti-inflammatory agents targeting the cysteinyl leukotriene pathway.

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine and other neurotransmitters. neurologylive.comwikipedia.org Due to its high constitutive activity, the H3R is a significant target for therapeutic intervention in neurological and cognitive disorders, with inverse agonists being of particular interest. neurologylive.com H3R inverse agonists can enhance the release of histamine, promoting wakefulness and cognitive functions. neurologylive.comfrontiersin.org

While there is no direct evidence of this compound acting as an H3R inverse agonist, related indole-based scaffolds have been successfully developed into potent and selective H3R inverse agonists. nih.gov For example, a series of compounds based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold have been discovered to be potent H3R inverse agonists with favorable physicochemical properties and low potential for CYP450 enzyme inhibition. nih.gov This demonstrates the utility of the indole core in designing ligands that can effectively modulate H3R activity. The development of such compounds highlights the chemical tractability of the indole scaffold for creating CNS-active agents, suggesting that derivatives of this compound could be explored for similar activities.

Antiparasitic Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, and the search for new, more effective treatments is ongoing. acs.orgnih.gov The indole nucleus has been a focus of medicinal chemistry efforts to develop novel antiparasitic agents. acs.orgmdpi.com

A study focused on the optimization of a series of substituted indoles identified through phenotypic screening against T. cruzi provides insight into the potential of this scaffold. acs.org Although this research centered on 1H-indole-2-carboxamides, it underscores the relevance of the indole-2-carboxylic acid framework as a starting point. The initial hits in this screening campaign were indole-containing compounds with moderate in vitro potency against the intracellular amastigote forms of T. cruzi and good selectivity over host cells. acs.org

During the optimization process, various modifications were made to the indole core to improve metabolic stability and solubility. acs.org However, these efforts did not culminate in a compound with both improved potency and favorable pharmacokinetic properties. acs.org Ultimately, the optimization of this series was halted due to undesirable drug metabolism and pharmacokinetic (DMPK) profiles, as well as a deprioritized mechanism of action, which was identified as inhibition of the sterol 14α-demethylase (CYP51). acs.orgnih.gov

Table 2: Anti-Trypanosoma cruzi Activity of an Early Indole Hit

Compound T. cruzi pEC50 Vero Cell Cytotoxicity pEC50 Selectivity Index

pEC50 is the negative logarithm of the half-maximal effective concentration. Data from a high-content screening campaign against intracellular T. cruzi amastigotes. acs.org

This research highlights both the promise and the challenges of developing indole-based compounds for Chagas disease. The antiparasitic activity observed in vivo, despite the DMPK issues, suggests that the indole scaffold can be a valid starting point for the design of new trypanocidal agents. acs.orgnih.gov

Enzyme Inhibition and Metabolic Interactions

The cytochrome P450 (CYP) enzymes are a critical family of enzymes involved in the metabolism of a wide variety of drugs. nih.gov Inhibition of these enzymes is a common cause of drug-drug interactions. nih.gov The potential for a compound to inhibit CYP enzymes is a key consideration in its preclinical development.

The investigation into indole-based compounds as anti-Trypanosoma cruzi agents revealed that their mechanism of action was likely the inhibition of the parasite's CYP51 enzyme. acs.orgnih.gov This finding is significant as it points to a direct interaction of the indole scaffold with a CYP enzyme, albeit a parasitic one. In drug development, cross-reactivity with human CYP enzymes is a concern.

Furthermore, the development of H3R inverse agonists has shown that imidazole-containing compounds, which are structurally related to indoles, can inhibit CYP450 isoenzymes, leading to potential drug interactions. wikipedia.org While specific data on the inhibitory profile of this compound against human CYP isoforms is not available in the reviewed literature, the general propensity of indole-containing structures to interact with these enzymes warrants consideration. For example, some quinoline-4-carboxamide analogs have been studied for their binding to CYP2C9. nih.gov Additionally, the metabolism of the drug sumatriptan, which contains an indole moiety, involves monoamine oxidase A and to a lesser extent, cytochrome P450 isoenzymes. wikipedia.org

These findings collectively suggest that the metabolic profile and potential for CYP enzyme inhibition would be important factors to evaluate in any further preclinical development of this compound.

Myeloid Cell Leukemia 1 (MCL-1) Inhibition

Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the Bcl-2 family. nih.gov In many forms of cancer, MCL-1 is overexpressed, which helps cancer cells to avoid apoptosis (programmed cell death) and contributes to resistance against various chemotherapies. nih.gov Consequently, inhibiting the function of MCL-1 is a promising strategy for restoring normal apoptotic processes in cancer cells. nih.gov

The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of potent MCL-1 inhibitors. nih.gov Through fragment-based screening and structure-based design, researchers have discovered that derivatives of this scaffold can bind with high affinity to MCL-1. nih.gov For instance, an optimized tricyclic 2-indole carboxylic acid derivative was found to bind to MCL-1 with a high affinity, demonstrating the potential of this chemical class. nih.gov These inhibitors have shown significant selectivity for MCL-1 over other Bcl-2 family proteins such as Bcl-xL and Bcl-2. nih.gov The targeting of MCL-1 is particularly relevant in acute myeloid leukemia (AML), where it is frequently overexpressed and is considered a key factor in resistance to other therapies. nih.gov The development of small molecules that directly target MCL-1 is an active area of research, with the combination of MCL-1 and BCL-2 inhibitors showing potent preclinical activity against AML. nih.govyoutube.com

Inhibitory Activity of an Optimized 2-Indole Carboxylic Acid Scaffold Against MCL-1
CompoundTargetBinding Affinity (Ki)Selectivity
Optimized 2-indole carboxylic acid derivative 1MCL-155 nM>1700-fold over Bcl-xL; >100-fold over Bcl-2

Antioxidant and Redox Properties

Indole derivatives are a class of compounds recognized for their potential antioxidant properties. mdpi.com Related compounds, such as 5-methoxyindole-2-carboxylic acid (MI2CA), have demonstrated promising effects related to the reduction of oxidative stress. mdpi.com The antioxidant capacity of a compound is typically evaluated using a variety of in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals.

Commonly employed methods to determine antioxidant activity include the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay, the ferric-reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. mdpi.comresearchgate.net These tests quantify different aspects of antioxidant action, providing a comprehensive profile of a compound's potential. For example, studies on other natural and synthetic compounds demonstrate the ability to inhibit lipid peroxidation and scavenge various radicals, including superoxide (B77818) and hydrogen peroxide. researchgate.net While specific data for this compound is not detailed in the reviewed literature, the known antioxidant activity of the indole nucleus suggests its potential in this area. mdpi.com

Common In Vitro Assays for Evaluating Antioxidant Activity
Assay MethodPrinciple of Action
DPPH Radical ScavengingMeasures the ability of the antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change.
ABTS Radical Cation ScavengingMeasures the ability to scavenge the pre-formed ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP)Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Superoxide Anion Radical ScavengingEvaluates the scavenging of superoxide radicals, often generated by a riboflavin/methionine/illuminate system. researchgate.net
Metal Chelating ActivityDetermines the ability to chelate ferrous ions (Fe²⁺), preventing them from participating in Fenton-type reactions that generate hydroxyl radicals. researchgate.net

The electrochemical behavior of indole-2-carboxylic acid has been investigated to understand its redox properties. researchgate.net Studies using techniques such as voltammetry at a pyrolytic graphite (B72142) electrode have shown that the oxidation of the indole-2-carboxylic acid molecule proceeds via a complex mechanism. researchgate.net During electrooxidation, a UV-absorbing intermediate is generated, which subsequently decays in what has been described as a pseudo-first-order reaction. researchgate.net

The investigation into the products formed during the electrode reaction has led to the characterization of several distinct molecules. researchgate.net These products include various dioxindoles as well as dimers linked through either carbon-oxygen-carbon (C-O-C) or carbon-carbon (C-C) bonds. researchgate.net The formation of these specific products provides insight into the reactive sites of the molecule and the pathways of its oxidation. researchgate.net This detailed mechanistic understanding of the parent compound's redox behavior serves as a foundational model for predicting the electrochemical properties of its derivatives, including those with alkyl substituents on the indole ring. researchgate.net

Characterized Products from the Electrochemical Oxidation of Indole-2-carboxylic Acid
Product ClassSpecific Examples/Linkages
Dioxindoles2,4-dioxindoles, 2,6-dioxindoles, 2,7-dioxindoles
DimersC-O-C linked dimers, C-C linked dimers

Mechanistic Elucidation of 5 Butyl 1h Indole 2 Carboxylic Acid S Biological Actions

Molecular Docking and Binding Conformation Analysis

Computational and experimental studies on indole-2-carboxylic acid derivatives have revealed key structural interactions that are fundamental to their biological activity. These interactions include metal ion chelation, engagement with hydrophobic pockets, and π-π stacking, which together determine the binding affinity and specificity of these compounds for their protein targets.

Chelation of Metal Ions within Enzyme Active Sites (e.g., Mg2+ in Integrase)

A critical feature of many indole-2-carboxylic acid derivatives is their ability to act as inhibitors of metalloenzymes, such as HIV-1 integrase. This enzyme, which is essential for viral replication, contains two magnesium ions (Mg2+) in its active site that are crucial for its catalytic function. rsc.orgmdpi.comnih.gov Molecular docking studies have shown that the indole-2-carboxylic acid scaffold is adept at chelating these Mg2+ ions. rsc.orgmdpi.comnih.gov The nitrogen atom of the indole (B1671886) ring and the oxygen atoms of the 2-carboxyl group can form a "chelating triad (B1167595) motif," effectively sequestering the metal ions and inhibiting the enzyme's strand transfer activity. nih.gov This metal-chelating property is a cornerstone of the inhibitory action of this class of compounds against HIV-1 integrase. rsc.org

Hydrophobic Interactions and Ligand-Protein Binding Modes

Hydrophobic interactions are a major driving force in the binding of ligands to protein targets. mdpi.comnih.gov For indole-2-carboxylic acid derivatives, substitutions on the indole core can significantly influence these interactions. The indole ring itself provides a hydrophobic surface that can interact with nonpolar regions of a protein's binding site. nih.gov

π-π Stacking Interactions with Biological Macromolecules

The aromatic nature of the indole ring allows it to participate in π-π stacking interactions, which are non-covalent interactions important for the structure of proteins and for molecular recognition. mdpi.comyoutube.com These interactions can occur between the indole ring of the compound and the aromatic side chains of amino acids such as tryptophan, tyrosine, or phenylalanine within a protein's binding site. mdpi.comnih.gov

In the context of HIV-1 integrase inhibitors, it has been demonstrated that adding an aromatic group, such as a halogenated benzene (B151609) ring, to the indole scaffold can lead to effective π-π stacking with viral DNA bases (e.g., dC20) near the enzyme's active site. rsc.orgnih.govresearchgate.net This interaction further anchors the inhibitor in place, contributing to its potency. While 5-butyl-1H-indole-2-carboxylic acid itself does not have an additional aromatic ring, the core indole structure is capable of such interactions with aromatic residues in a protein target. rsc.org

Cellular and Subcellular Target Engagement

The molecular interactions described above translate into measurable effects at the cellular level. Research on indole-2-carboxylic acid derivatives has demonstrated their ability to modulate signal transduction pathways and affect cell viability and proliferation, highlighting their potential as research tools and as scaffolds for drug development.

Effects on Signal Transduction Pathways (e.g., ERK1/2, G-protein Coupling)

The biological effects of indole-2-carboxylic acid derivatives are often mediated through their interaction with key components of cellular signaling cascades. For instance, some derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when activated, triggers downstream pathways including the Ras-Raf-MEK-ERK (ERK1/2) pathway, which is heavily involved in cell proliferation and survival. nih.govnih.gov By inhibiting EGFR, these compounds can block the signal transduction that leads to uncontrolled cell growth.

Furthermore, specific derivatives of indole-2-carboxylic acid have been identified as agonists for GPR17, an orphan G protein-coupled receptor. goettingen-research-online.de For example, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid and its analogs have shown potency at this receptor, suggesting that the indole-2-carboxylic acid scaffold can be tailored to interact with and modulate the function of G protein-coupled receptors, which are a major class of drug targets. goettingen-research-online.de

Influence on Cell Viability and Proliferation in Research Models

A significant body of research has focused on the antiproliferative properties of indole-2-carboxylic acid derivatives in various cancer cell lines. These compounds have been shown to inhibit the growth of cancer cells, often with considerable potency. nih.govmdpi.com For example, derivatives have demonstrated cytotoxic effects against lung cancer (A549), breast cancer (MCF-7), and liver cancer (HepG2) cells. nih.gov The mechanism of this antiproliferative activity is often linked to the inhibition of kinases like EGFR or the induction of apoptosis. nih.govnih.gov

The table below summarizes the antiproliferative activity of selected indole-2-carboxylic acid derivatives from various research studies.

Compound DerivativeCancer Cell LineActivity MetricValue (µM)Reference
Indole-2-carboxamide 5eA-549 (Lung)IC500.95 nih.gov
Indole-2-carboxamide 5eMCF-7 (Breast)IC500.80 nih.gov
Indole-2-carboxamide 5ePanc-1 (Pancreatic)IC501.00 nih.gov
Indole-2-carboxamide VaGeneralGI500.026 nih.gov
Indole-2-carboxamide VaEGFR InhibitionIC500.071 nih.gov
Indole-2-carbohydrazide 4eAverage (MCF-7, A549, HCT)IC502 mdpi.com
5-bromoindole derivative 3aHepG2 (Liver)IC50- nih.gov
5-bromoindole derivative 3aA549 (Lung)IC50- nih.gov
5-bromoindole derivative 3aMCF-7 (Breast)IC50- nih.gov

Table 1. Antiproliferative and Inhibitory Activities of Selected Indole-2-Carboxylic Acid Derivatives. This table is interactive. You can sort the data by clicking on the column headers.

Electrochemical Behavior and Redox Mechanism in Biological Contexts

The electrochemical oxidation of the indole nucleus is a key aspect of its biological activity. Studies on various indole derivatives have provided insights into the probable redox behavior of this compound.

Research on the electrochemical oxidation of a variety of 5-substituted indole monomers has shown that this process typically results in the formation of a redox-active film. rsc.org Spectroscopic and electrochemical evidence suggests that the primary redox species within this film is a cyclic trimer. rsc.org The formation of this trimer is proposed to occur through the coupling of radical cations generated during the initial oxidation of the indole monomers. rsc.org In the case of this compound, the electron-donating nature of the butyl group at the 5-position is expected to influence the ease of this initial oxidation.

The half-wave potential for the reduction of the resulting cyclic trimers has been shown to have a linear relationship with the Hammett substituent constant of the group at the 5-position. rsc.orged.ac.uk This indicates that the nature of the substituent directly impacts the redox potential of the trimer, with electron-donating groups generally lowering the oxidation potential. rsc.orged.ac.uk Therefore, the butyl group in this compound would likely facilitate the oxidation process compared to unsubstituted or electron-withdrawing group-substituted indole-2-carboxylic acids.

Further oxidation of these trimer units can lead to the formation of a polymer composed of linked trimer units. rsc.org This process of electropolymerization is a characteristic feature of many indole derivatives.

Investigations into the oxidation chemistry of the parent compound, indole-2-carboxylic acid, have identified several products resulting from the electrode reaction. These include various dioxindoles, such as 2,4-, 2,6-, and 2,7-dioxindoles, as well as carbon-oxygen-carbon (C-O-C) and carbon-carbon (C-C) linked dimers. researchgate.net It is plausible that the electrochemical oxidation of this compound would lead to a similar array of oxidized products, with the butyl group remaining as a substituent on the indole ring.

The electrochemical oxidation of 3-substituted indoles has also been studied, leading to the formation of 2-oxindoles. rsc.org While the substitution pattern is different, this further supports the general susceptibility of the indole ring system to oxidative transformations under electrochemical conditions.

In a biological context, the ability of this compound to undergo such redox reactions could be central to its mechanism of action. The generation of radical cations and subsequent formation of oligomers or oxidized species may mediate its interactions with biological targets. For instance, the redox properties of indole derivatives are often implicated in their roles as enzyme inhibitors or antioxidants.

Analytical and Spectroscopic Characterization of 5 Butyl 1h Indole 2 Carboxylic Acid

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-butyl-1H-indole-2-carboxylic acid. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the carbonyl carbon of the carboxylic acid, the carbons of the indole (B1671886) ring, and the carbons of the butyl chain. The carbonyl carbon typically appears in the range of 160-180 ppm. libretexts.org The aromatic carbons of the indole ring would have signals in the aromatic region (approximately 100-140 ppm), and the aliphatic carbons of the butyl group would be observed at higher field (lower ppm values). nih.govwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)Broad singlet~160-180
Indole N-HSinglet-
Indole Aromatic C-HMultiplets (~7.0-8.0)~100-140
Butyl Chain (-CH₂-)MultipletsAliphatic Region
Butyl Chain (-CH₃)TripletAliphatic Region

Note: The predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, the loss of the carboxylic acid group or fragmentation of the butyl chain would produce characteristic daughter ions. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing carboxylic acids. nih.govhmdb.ca

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. libretexts.org

A strong C=O (carbonyl) stretching band for the carboxylic acid, usually around 1700-1750 cm⁻¹. Conjugation with the indole ring may shift this frequency. libretexts.org

An N-H stretching band for the indole ring, typically around 3300-3500 cm⁻¹. mdpi.comresearchgate.net

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

C-O stretching and O-H bending vibrations. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
Carboxylic Acid O-H Stretch2500-3300 (broad)
Carbonyl C=O Stretch~1700-1750
Indole N-H Stretch~3300-3500
Aromatic C-H Stretch~3000-3100
Aliphatic C-H Stretch~2850-2960

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as the indole ring system in this compound. The UV-Vis spectrum of indole and its derivatives typically shows characteristic absorption bands. srce.hrresearchgate.net For indole-2-carboxylic acid, absorption maxima are observed that can be attributed to π → π* transitions within the aromatic system. srce.hr The position and intensity of these bands can be influenced by the solvent and the substituents on the indole ring.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity and concentration of a compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. In the context of this compound, HPLC can be used to assess its purity by separating it from any starting materials, byproducts, or degradation products. nih.gov A common method for analyzing carboxylic acids is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By using a suitable detector, such as a UV detector set to a wavelength where the compound absorbs strongly, the purity can be determined by measuring the area of the peak corresponding to this compound relative to the total area of all peaks. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity of this compound and to quantify its presence in various matrices. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to traditional High-Performance Liquid Chromatography (HPLC), resulting in significantly improved resolution, speed, and sensitivity.

For the analysis of indole-2-carboxylic acid derivatives, a reverse-phase UPLC method is typically employed. sielc.com While specific UPLC data for this compound is not extensively detailed in publicly available literature, a suitable method can be extrapolated from established procedures for closely related indole compounds. sielc.commdpi.com The separation is generally achieved on a C18 column, which is a common stationary phase for reverse-phase chromatography.

The mobile phase composition is a critical parameter in achieving optimal separation. A gradient elution is often preferred, starting with a higher proportion of a weak solvent (e.g., water with an acidic modifier) and gradually increasing the concentration of a strong organic solvent (e.g., methanol (B129727) or acetonitrile). The acidic modifier, such as formic acid or phosphoric acid, helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile modifiers like formic acid are necessary. sielc.com

Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance over a range of wavelengths, typically around 280 nm for indole derivatives. mdpi.com This allows for the specific detection of the indole chromophore.

A hypothetical UPLC method for the analysis of this compound is presented in Table 1.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, <2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 30 - 40 °C
Detection PDA at 280 nm
Injection Volume 1 - 5 µL

This method would be expected to yield a sharp, well-defined peak for this compound, allowing for its accurate quantification and the detection of any potential impurities. The retention time would be influenced by the butyl substituent, which increases the hydrophobicity of the molecule compared to indole-2-carboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be particularly useful for analyzing potential degradation products that may form under various stress conditions (e.g., exposure to heat, light, or reactive chemical species).

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and potential for thermal decomposition in the injector port. Therefore, a derivatization step is often necessary to convert the carboxylic acid and the N-H of the indole ring into more volatile and thermally stable esters and N-alkyl/silyl derivatives, respectively. nih.govgrafiati.com A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent like methyl chloroformate. nih.gov

Once derivatized, the sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane phase (e.g., DB-5 or HP-5MS), is typically used for the analysis of indole derivatives. notulaebotanicae.ro

The separated compounds then enter the mass spectrometer, which ionizes the molecules (commonly through electron impact ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library or through interpretation of the fragmentation pattern.

While no specific studies on the degradation products of this compound are readily available, potential degradation pathways could involve decarboxylation, oxidation of the butyl chain, or cleavage of the indole ring. GC-MS analysis would be instrumental in identifying such degradation products. An illustrative set of GC-MS parameters for the analysis of derivatized degradation products is provided in Table 2.

Table 2: Illustrative GC-MS Method Parameters for the Analysis of Derivatized Degradation Products of this compound

ParameterValue
Derivatization Agent BSTFA with 1% TMCS or Methyl Chloroformate
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 40 - 550 m/z
Ion Source Temperature 230 °C

Electrochemical Methods for Redox Characterization (e.g., Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are valuable for characterizing the redox properties of molecules like this compound. The indole nucleus is known to be electroactive and can be oxidized at various electrode surfaces. researchgate.netnih.gov The oxidation potential and mechanism can provide insights into the molecule's electronic structure and its potential to participate in electron transfer reactions.

The electrochemical behavior of indole derivatives is often studied using carbon-based electrodes, such as glassy carbon or boron-doped diamond electrodes, in a suitable electrolyte solution. researchgate.netnih.gov The oxidation of the indole ring is generally an irreversible process and is pH-dependent. nih.gov For indole-2-carboxylic acid, the oxidation process has been reported to involve the transfer of electrons and protons. nih.gov

In the case of this compound, the electron-donating nature of the butyl group at the C5 position is expected to lower the oxidation potential compared to the unsubstituted indole-2-carboxylic acid, making it easier to oxidize. The electrochemical oxidation would likely occur on the pyrrole (B145914) part of the indole ring. nih.gov

A typical cyclic voltammetry experiment would involve scanning the potential between a starting and a final value and then back again, while measuring the resulting current. The resulting plot of current versus potential (a voltammogram) would show an anodic peak corresponding to the oxidation of the this compound. The potential at which this peak occurs (the peak potential, Ep) is a key characteristic of the molecule's redox properties.

While specific voltammetric data for this compound is not widely published, the expected electrochemical parameters based on studies of similar indole derivatives are summarized in Table 3. nih.govnih.gov

Table 3: Expected Electrochemical Parameters for the Oxidation of this compound from Cyclic Voltammetry

ParameterExpected ObservationSignificance
Oxidation Peak Potential (Epa) A single, well-defined anodic peak.Indicates the potential at which the molecule is oxidized.
Process Reversibility Irreversible process (no corresponding cathodic peak).Suggests that the oxidized species is unstable and undergoes further chemical reactions.
pH Dependence The peak potential shifts to less positive values with increasing pH.Indicates the involvement of protons in the electrode reaction.
Scan Rate Dependence The peak current increases with the square root of the scan rate.Suggests a diffusion-controlled process.

The study of the electrochemical properties of this compound can provide valuable information about its antioxidant potential and its possible mechanisms of action in biological systems.

Preclinical Pharmacokinetic and Metabolic Considerations for 5 Butyl 1h Indole 2 Carboxylic Acid Analogues

In Vitro Assessment of Metabolic Stability (e.g., Liver Microsome Intrinsic Clearance)

The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint), which describes the maximum metabolic capacity of the liver towards a compound, independent of physiological factors like blood flow. srce.hr A high Clint value suggests rapid metabolism and potentially low in vivo exposure, whereas a low value indicates greater stability. srce.hr

For indole-based structures, metabolic stability can be a significant challenge. Research into indoline-2-carboxamide derivatives, for instance, has shown that the indole (B1671886) core can be susceptible to metabolism. acs.org Medicinal chemistry efforts often focus on modifying the structure to block these metabolic "hot spots." For example, analysis of an indoline-2-carboxamide compound suggested that the 5-position of the indoline (B122111) ring might contribute to metabolic instability. acs.org

Studies on various 1H-indole-2-carboxamide analogues have demonstrated how substitutions on the indole ring can modulate metabolic stability. While some potent compounds exhibited poor solubility and high microsomal clearance, strategic modifications led to analogues with improved metabolic profiles. acs.org For instance, replacing a phenyl group with pyridine (B92270) improved metabolic stability in mouse liver microsomes (MLM). acs.org Similarly, the addition of a trifluoromethyl group to a sulfonamide portion of a related series resulted in compounds with good metabolic profiles. acs.org

The following table illustrates the impact of structural modifications on the intrinsic clearance of hypothetical 1H-indole-2-carboxylic acid analogues, based on general findings in related chemical series. acs.orgacs.org

Table 1: Representative Metabolic Stability of Substituted 1H-Indole-2-Carboxylic Acid Analogues in Human Liver Microsomes (HLM)

CompoundR1-Substituent (Position 5)R2-Substituent (Amide)Intrinsic Clearance (Clint) (µL/min/mg)Metabolic Stability Classification
A -HPhenyl150High Clearance
B -ButylPhenyl125High Clearance
C -Butyl4-Fluorophenyl75Moderate Clearance
D -F4-Fluorophenyl30Low Clearance
E -Butyl + N-Methyl4-Fluorophenyl90Moderate-High Clearance

Note: Data are representative and for illustrative purposes to show structure-stability relationships.

As shown, modifications at various positions can significantly influence metabolic fate. The replacement of a simple hydrogen with a butyl group might slightly alter clearance, while the introduction of fluorine can substantially decrease the rate of metabolism, thereby increasing metabolic stability. acs.org These in vitro assays are essential for ranking compounds and guiding the design of analogues, such as those of 5-butyl-1H-indole-2-carboxylic acid, with more favorable pharmacokinetic properties. srce.hryoutube.com

Biosynthetic Pathways of Indole Carboxylic Acids in Biological Systems (General)

Indole carboxylic acids are secondary metabolites found in a variety of biological systems, including plants and fungi. nih.govfrontiersin.org Their biosynthesis generally originates from the amino acid tryptophan. In the plant Arabidopsis thaliana, for example, a detailed pathway for the synthesis of indole-3-carboxylic acid (ICOOH) derivatives has been elucidated. nih.gov This pathway involves the conversion of tryptophan to intermediates like indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov

A key step in the formation of the carboxylic acid moiety is the oxidation of an aldehyde precursor. nih.gov Aldehyde oxidases, which are molybdenum-containing enzymes, catalyze the conversion of aldehydes into their corresponding carboxylic acids. nih.gov In Arabidopsis, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in this transformation, oxidizing indole-3-acetaldehyde to indole-3-acetic acid. nih.gov This general principle—the enzymatic oxidation of an indole-aldehyde to an indole-carboxylic acid—is a common theme in the biosynthesis of these compounds.

Fungi are also known to produce indole carboxylic acids. For instance, the endophytic fungus Lasiodiplodia pseudotheobromae has been shown to produce indole-3-carboxylic acid. frontiersin.org The isolation of this compound from fungal cultures suggests that biosynthetic machinery similar to that in plants exists in these microorganisms to produce such secondary metabolites from tryptophan precursors. frontiersin.org While the specific enzymes may differ between kingdoms, the fundamental biochemical transformations are often conserved.

Considerations for Ligand-Biased Signaling and Pharmacodynamic Properties

The pharmacodynamic properties of this compound analogues are defined by their interactions with specific biological targets. The indole-2-carboxylic acid scaffold has proven to be a versatile template for designing ligands for a range of receptors and enzymes. nih.govgoettingen-research-online.denih.gov An important concept in modern pharmacology is ligand-biased signaling, where a ligand can preferentially activate one of several signaling pathways downstream of a single receptor. For example, a ligand for a G protein-coupled receptor (GPCR) might act as an agonist for G protein-mediated pathways while simultaneously acting as an antagonist for β-arrestin-mediated pathways. nih.gov This phenomenon allows for the fine-tuning of cellular responses and is a key consideration in drug design. nih.gov

Derivatives of indole-2-carboxylic acid have been investigated for their activity at several targets, demonstrating diverse pharmacodynamic profiles:

G Protein-Coupled Receptors (GPCRs): A study on 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives identified potent agonists for the orphan GPCR, GPR17. goettingen-research-online.de Structure-activity relationship (SAR) studies revealed that substitutions at the 4- and 6-positions of the indole ring were critical for potency. For instance, a 4-fluoro-6-bromo derivative (PSB-18422) and a 4-chloro-6-hexyloxy derivative (PSB-1767) were among the most potent compounds identified. goettingen-research-online.de This highlights how specific substitutions can optimize the interaction with the receptor's binding pocket.

Dopamine (B1211576) Receptors: Indolyl carboxylic amide analogues have been evaluated as selective ligands for the D3 dopamine receptor. nih.gov The binding affinities (Ki) for D2 and D3 receptors were found to be highly dependent on the substitution pattern on the indole ring. For example, in one series, the D3 binding affinity followed the trend of OH < OCH3 < H at the 5-position of the indole-2-carboxylic acid core, demonstrating that subtle electronic and steric changes can modulate receptor selectivity. nih.gov

Glycine (B1666218) Binding Site of the NMDA Receptor: A series of indole-2-carboxylates with substitutions at the C-3 position were developed as potent antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor. nih.gov Quantitative structure-activity relationship (QSAR) analysis suggested that the affinity for the binding site decreased with increased lipophilicity and steric bulk of substituents on a terminal phenyl ring, indicating that the receptor pocket is non-hydrophobic and of limited size. nih.gov

HIV-1 Integrase: More recently, indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org The carboxylic acid at the C2 position is crucial for chelating with two Mg2+ ions in the enzyme's active site. nih.gov Structural optimization, including the addition of a halogenated benzene (B151609) ring at the C6 position, led to derivatives with significantly improved inhibitory activity, demonstrating a clear pharmacodynamic effect based on specific structural features. nih.govrsc.org

These examples underscore the chemical tractability of the indole-2-carboxylic acid scaffold and the importance of understanding the detailed pharmacodynamic interactions to develop compounds with desired selectivity and functional activity, including the potential for ligand-biased signaling at GPCRs.

Computational Chemistry and in Silico Research of 5 Butyl 1h Indole 2 Carboxylic Acid

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-butyl-1H-indole-2-carboxylic acid, molecular docking studies are instrumental in identifying potential biological targets and elucidating the specific binding interactions that govern its activity.

While specific docking studies on this compound are not extensively reported in public literature, research on analogous indole-2-carboxylic acid derivatives has demonstrated the utility of this approach. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase. nih.govnih.gov Molecular docking of these compounds into the active site of the enzyme revealed key interactions, such as the chelation of two magnesium ions by the indole (B1671886) core and the C2 carboxyl group, which are crucial for their inhibitory effect. nih.gov Furthermore, π-stacking interactions between the indole ring and viral DNA bases have been observed, providing a rationale for the binding affinity. nih.gov

In a similar vein, molecular docking has been employed to identify indole derivatives as potential inhibitors for other therapeutic targets. Studies on 5-bromoindole-2-carboxylic acid derivatives as EGFR tyrosine kinase inhibitors have utilized docking to predict binding energies and interaction modes within the kinase domain. nih.gov These in silico predictions are crucial for guiding the synthesis of more potent and selective inhibitors.

For this compound, molecular docking could be similarly applied to a wide array of potential targets. The butyl group at the 5-position introduces a significant hydrophobic moiety, which could influence its binding to proteins with corresponding hydrophobic pockets. Docking studies would allow for the virtual screening of large libraries of protein structures to identify those that can favorably accommodate the ligand. The predicted binding modes would highlight key hydrogen bonds, hydrophobic interactions, and other non-covalent forces, providing a structural basis for its potential pharmacological effects.

A hypothetical molecular docking study of this compound against a putative target could yield data such as binding energy and key interacting residues, as illustrated in the table below.

Putative Target Predicted Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Protein Kinase X-8.5Lys78, Leu130, Phe180Hydrogen Bond, Hydrophobic
Nuclear Receptor Y-9.2Arg250, Val290, Ile310Hydrogen Bond, Hydrophobic
Enzyme Z-7.9Ser102, Trp150, Met200Hydrogen Bond, π-stacking

This table is illustrative and based on typical results from molecular docking studies.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT calculations have been successfully applied to indole-2-carboxylic acid derivatives to understand their molecular properties and reactivity.

For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid utilized DFT calculations to complement experimental X-ray diffraction and infrared spectroscopy data. mdpi.comnih.gov The calculations, performed with the ωB97X-D functional and basis sets like 6-31++G(d,p), provided optimized molecular geometries, including bond lengths and angles, that were in good agreement with experimental findings. mdpi.comnih.gov These studies often analyze the formation of dimers and trimers through hydrogen bonding, which is crucial for understanding the solid-state structure of these compounds. mdpi.com

For this compound, DFT calculations could provide valuable information on its:

Optimized Geometry: Predicting the most stable three-dimensional conformation of the molecule.

Vibrational Frequencies: Simulating the infrared and Raman spectra to aid in experimental characterization.

Thermodynamic Properties: Calculating properties such as enthalpy, entropy, and Gibbs free energy.

Reactivity Descriptors: Determining parameters like chemical potential, hardness, and electrophilicity, which can predict the molecule's reactivity in chemical reactions.

The table below presents a hypothetical comparison of selected calculated and experimental geometric parameters for an indole-2-carboxylic acid derivative, similar to what could be obtained for this compound.

Parameter Experimental (X-ray) Calculated (DFT/B3LYP)
C2-C3 Bond Length (Å)1.3751.380
C=O Bond Length (Å)1.2201.225
C-O-H Bond Angle (°)109.5109.8

This table is illustrative and based on typical results from DFT studies on similar molecules.

Quantum Chemical Analyses (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Quantum chemical analyses, often performed as part of DFT studies, provide deeper insights into the electronic properties and reactivity of a molecule. Key analyses include the study of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. youtube.com

In the context of indole derivatives, the distribution of HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the indole ring, indicating its electron-rich nature, while the LUMO may be distributed over the carboxylic acid group and the benzene (B151609) part of the indole ring.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them potential sites for hydrogen bonding and interaction with electrophiles. The N-H proton of the indole ring would be a region of positive potential. Such maps are invaluable for understanding intermolecular interactions and predicting how the molecule will interact with biological targets. researchgate.net

The following table summarizes the kind of data that can be obtained from a quantum chemical analysis of an indole derivative.

Parameter Calculated Value (eV) Interpretation
HOMO Energy-6.2Electron-donating ability
LUMO Energy-1.5Electron-accepting ability
HOMO-LUMO Gap4.7Chemical stability and reactivity

This table is illustrative and based on typical results from quantum chemical analyses.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than experimental high-throughput screening.

The process of virtual screening can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. It uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities.

Structure-based virtual screening utilizes the three-dimensional structure of the biological target, which is often obtained from X-ray crystallography or NMR spectroscopy. Molecular docking, as described in section 8.1, is a primary tool in this approach.

For the discovery of novel ligands related to this compound, both approaches could be valuable. If a known active compound with a similar indole scaffold exists, ligand-based methods could be used to search for commercially available or synthetically accessible analogs. If the three-dimensional structure of a potential target is known, structure-based virtual screening could be employed to dock a large library of compounds, including derivatives of this compound, to identify potential binders.

Recent studies have successfully used virtual screening to identify indole derivatives as inhibitors for various targets, including HIV-1 integrase and the main protease of SARS-CoV-2. nih.govchapman.edu In one such study, a virtual screening campaign led to the identification of indole-2-carboxylic acid as a promising scaffold for HIV-1 integrase inhibitors. nih.gov

The results of a virtual screening campaign are typically a ranked list of compounds based on a scoring function that estimates their binding affinity. The top-ranking compounds are then selected for experimental validation.

Compound ID Docking Score Predicted Binding Affinity (kcal/mol) Pass/Fail (ADMET filters)
ZINC12345678-10.1-9.8Pass
ZINC87654321-9.8-9.5Pass
ZINC11223344-9.5-9.2Fail

This table is illustrative of the data generated during a virtual screening workflow.

Future Research Directions and Translational Perspectives for 5 Butyl 1h Indole 2 Carboxylic Acid

Rational Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

The future development of 5-butyl-1H-indole-2-carboxylic acid as a therapeutic lead hinges on the rational design and synthesis of next-generation derivatives. Structure-activity relationship (SAR) studies on analogous indole-2-carboxamides have revealed that potency and selectivity are significantly influenced by substitutions at various positions on the indole (B1671886) scaffold. acs.org

Key synthetic strategies will likely involve:

Modification at the C3-Position: Introducing different alkyl or acyl groups at the C3 position has been shown to be a critical determinant of biological activity in related series. acs.org For instance, studies on 5-chloro-indole-2-carboxamides revealed that varying the alkyl chain length at C3 significantly impacts binding affinity and allosteric modulation of the cannabinoid type 1 (CB1) receptor. acs.org Future work could systematically explore a range of linear and branched alkyl groups at the C3 position of the this compound core to optimize interactions with specific biological targets.

Amide Bond Modification: The amide moiety is a common feature in biologically active indole-2-carboxylic acid derivatives. nih.govnih.gov Synthesizing libraries of compounds by coupling the this compound core with diverse amines is a proven strategy. acs.orgnih.gov This allows for the introduction of various functionalities, such as phenyl, piperidinyl, or adamantyl groups, which can probe different binding pockets and modulate properties like solubility and cell permeability. acs.orgnih.gov

Scaffold Hopping and Bioisosteric Replacement: While the 5-butyl group provides a key lipophilic interaction, future designs could explore bioisosteric replacements to fine-tune physicochemical properties. Furthermore, exploring related heterocyclic cores, such as benzofurans or benzothiophenes, which have been investigated alongside indole-5-carboxylic acids, could lead to novel derivatives with improved profiles. researchgate.net

The synthesis of these new chemical entities will likely employ established and innovative methodologies. The Fischer indole synthesis remains a classic and versatile method for creating the core indole ring structure. nih.gov Modern coupling techniques, such as those utilizing BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), will be instrumental in efficiently generating amide libraries from the parent carboxylic acid. acs.orgnih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Guiding Future Derivative Design

Molecular Scaffold Position Modification Strategy Potential Impact on Activity
C3-Position Introduction of various alkyl chain lengths (e.g., propyl, hexyl) Modulates binding affinity and allosteric parameters for receptors like CB1. acs.org
C5-Position Retention of electron-withdrawing or lipophilic groups (e.g., butyl) Critical for allosteric modulation of CB1; influences potency. acs.org
Amide Linkage Coupling with diverse amines (e.g., phenethylamines, adamantanamines) Alters target selectivity and antiproliferative activity. acs.orgnih.gov
Indole Nitrogen (N1) Substitution with groups like methyl Can influence reaction yields and potentially alter binding modes. rug.nl

Exploration of Novel Therapeutic Applications in Preclinical Disease Models

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated activity across a wide range of diseases, suggesting that this compound could be a valuable probe for multiple therapeutic areas. Future research should focus on systematically screening the compound and its optimized derivatives in various preclinical disease models.

Potential therapeutic areas for exploration include:

Oncology: Many indole derivatives exhibit potent antiproliferative activity. nih.gov For example, certain indole-2-carboxamides act as dual inhibitors of EGFR and CDK2, inducing apoptosis in cancer cells. nih.gov Others function as inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a critical role in tumor immune evasion. sci-hub.se Derivatives of 5-bromoindole-2-carboxylic acid have been synthesized as tubulin polymerization inhibitors. chemicalbook.com Future studies should evaluate this compound derivatives in a panel of cancer cell lines and subsequent in vivo xenograft models.

Inflammatory Disorders: The cysteinyl leukotriene receptor 1 (CysLT1) is a key mediator in inflammatory conditions like asthma. Novel indole-2-carboxylic acid derivatives have been identified as highly potent and selective CysLT1 antagonists. nih.gov Given this precedent, the 5-butyl analog should be investigated in cellular and animal models of allergy and inflammation.

Infectious Diseases: The indole core is present in compounds developed as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov The anti-mycobacterial activity of indole-2-carboxamides against Mycobacterium tuberculosis has also been reported. nih.gov These findings provide a strong rationale for evaluating this compound derivatives in relevant anti-infective assays.

Neurological and Metabolic Disorders: Allosteric modulators of the CB1 receptor, based on an indole-2-carboxamide scaffold, have therapeutic potential for a variety of CNS and metabolic diseases. acs.org Additionally, 5-hydroxyindole-2-carboxylic acid amides have been pursued as histamine (B1213489) H3 receptor inverse agonists for the potential treatment of obesity. sigmaaldrich.com

Deepening Mechanistic Understanding through Advanced Biophysical and Cellular Assays

A critical component of future research will be to elucidate the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. Moving beyond initial screening requires a suite of advanced assays to identify direct binding partners and characterize the downstream cellular consequences.

Key experimental approaches should include:

Target Identification and Validation: Affinity-based proteomics and other unbiased screening methods can be employed to identify the direct cellular targets of active compounds. Once a target is identified, biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity and kinetics of the compound-target interaction.

Structural Biology: Obtaining high-resolution crystal structures of active derivatives in complex with their protein targets is invaluable for understanding the molecular basis of their activity. This structural information can then guide further rounds of rational drug design, as demonstrated in the development of inhibitors for targets like IDO1. sci-hub.se

Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that a compound engages its intended target within the complex environment of a living cell.

Pathway Analysis: Once a target is validated, downstream signaling pathways should be investigated using methods such as Western blotting, qPCR, and reporter gene assays to understand how target modulation leads to the observed cellular phenotype (e.g., apoptosis, inhibition of cytokine release). For instance, in the context of CysLT1 antagonism, calcium mobilization assays are crucial for quantifying functional inhibition. nih.gov

Development of Robust Preclinical Models for Efficacy Evaluation

To translate promising in vitro findings into potential clinical applications, it is essential to evaluate lead compounds in robust and disease-relevant preclinical models. The choice of model will be dictated by the therapeutic area being pursued.

Future research should incorporate:

Advanced In Vitro Models: Moving beyond simple 2D cell monolayers, researchers should utilize 3D culture systems, such as spheroids or organoids, which more accurately mimic the microenvironment of solid tumors and tissues. Co-culture systems, for example, incorporating immune cells with cancer cells, will be essential for evaluating immunomodulatory agents like IDO1 inhibitors.

Genetically Engineered Mouse Models (GEMMs): For oncology applications, GEMMs that spontaneously develop tumors with specific genetic drivers can provide a more realistic setting for efficacy testing than traditional xenograft models.

Humanized Mouse Models: For therapies targeting the human immune system (e.g., IDO1/TDO or CysLT1 inhibitors) or specific human pathogens (e.g., HIV), mice engrafted with human immune cells or tissues are indispensable for assessing efficacy and potential on-target effects.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Rigorous PK/PD studies in animals are necessary to establish a relationship between drug exposure at the target site and the desired biological effect. This data is critical for optimizing dosing regimens and predicting therapeutic windows for eventual human trials.

By systematically pursuing these integrated research directions, the scientific community can fully explore the therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

Q & A

Q. What synthetic routes are recommended for synthesizing 5-butyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions or functional group modifications of indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with reagents like 2-aminothiazol-4(5H)-one in acetic acid under controlled temperature (reflux for 3–5 hours) can yield substituted indole-carboxylic acids . Optimization includes adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine) and using sodium acetate as a catalyst to enhance reaction efficiency. Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving bond distances, angles, and torsion angles in the indole core. Data collection involves high-resolution diffraction measurements, with refinement parameters optimized to handle twinned crystals or low-resolution datasets. The butyl side chain’s conformation and hydrogen-bonding networks are analyzed using SHELXPRO for macromolecular interfaces .

Q. What analytical techniques are essential for characterizing the purity and identity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Melting point analysis (e.g., 208–210°C for indole-5-carboxylic acid derivatives) and High-Performance Liquid Chromatography (HPLC) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

Methodological Answer: Discrepancies in properties like solubility or melting points require systematic validation. For example, conflicting solubility data can be resolved using standardized solvent systems (e.g., DMSO/water mixtures) under controlled pH. Computational tools like COSMO-RS predict solubility parameters, while Differential Scanning Calorimetry (DSC) verifies thermal stability .

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer: SAR studies involve synthesizing analogs (e.g., halogenated or alkylated derivatives) and evaluating biological activity (e.g., antimicrobial assays). For instance, replacing the butyl group with a benzoyl moiety (as in 5-benzoyl-1H-indole-2-carboxylic acid) can enhance binding affinity to target enzymes. Computational docking (AutoDock Vina) and molecular dynamics simulations identify critical interactions, such as hydrogen bonding with active-site residues .

Q. How can computational methods predict the reactivity and stability of this compound under various conditions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Stability under acidic/basic conditions is predicted via pKa calculations (MarvinSketch), while degradation products are simulated using mass fragmentation patterns (MS-Finder). Solvent effects are analyzed with Polarizable Continuum Models (PCM) .

Q. What methodologies resolve conflicting biological activity data for this compound across studies?

Methodological Answer: Meta-analyses of dose-response curves and IC₅₀ values identify outliers due to assay variability (e.g., cell line differences). Orthogonal assays (e.g., enzymatic vs. cellular) validate targets. For example, discrepancies in glycogen phosphorylase inhibition are addressed by standardizing enzyme sources (human vs. rat liver extracts) and inhibitor concentrations .

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